![molecular formula C24H20ClN5O4 B2971364 ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896298-83-2](/img/no-structure.png)
ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
This compound shows promise in the field of anticancer drug development. Organotin(IV) derivatives, which have structural similarities, have been studied for their anticancer properties. They are found to have lesser toxicity than related platinum drugs and can act as catalysts in industry and as agricultural biocides due to their high antifungal activities . The structural complexity of ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suggests it may interact with biological molecules in unique ways, potentially leading to new anticancer therapies.
Antimicrobial and Antifungal Applications
The structural analogs of this compound have been preliminarily screened for antimicrobial and antifungal studies, showing promising results . This indicates that ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against drug-resistant pathogens.
Biochemical Studies
The biochemical activity of organotin(IV) carboxylates is greatly influenced by the structure of the molecule and the coordination number of tin . As such, this compound could be used in biochemical studies to understand the relationship between molecular structure and biological activity, which is essential for the design of more effective drugs.
Material Science
Compounds with chlorophenyl groups have been used to create thin films by thermal evaporation techniques . Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could be explored for its potential in creating new materials with specific electronic or optical properties.
Agricultural Biocides
Due to the structural similarities with organotin(IV) compounds, which have high antifungal activities and are used as agricultural biocides, this compound could be researched for use in protecting crops from fungal pathogens .
Catalyst in Chemical Synthesis
Organotin(IV) compounds are known to act as catalysts in various industrial processes . The compound could be studied for its catalytic properties, potentially leading to more efficient chemical synthesis methods.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the 4-chlorophenyl and ethyl groups. The final step involves the esterification of the carboxylic acid group with ethyl alcohol.", "Starting Materials": [ "2-aminopurine", "4-chlorobenzaldehyde", "methyl acetoacetate", "benzaldehyde", "ethyl alcohol", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine", "a. Dissolve 2-aminopurine in acetic anhydride and add sulfuric acid dropwise with stirring.", "b. Heat the reaction mixture at 120°C for 4 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in sodium bicarbonate solution and extract with chloroform.", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the product.", "Step 2: Synthesis of ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. Dissolve 8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine in dry chloroform.", "b. Add methyl acetoacetate and benzaldehyde to the reaction mixture and reflux for 6 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in sodium bicarbonate solution and extract with chloroform.", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the product.", "Step 3: Esterification of carboxylic acid group with ethyl alcohol", "a. Dissolve ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in dry chloroform.", "b. Add sodium ethoxide and ethyl alcohol to the reaction mixture and reflux for 6 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dry the product over sodium sulfate and recrystallize from ethanol to obtain the final product." ] } | |
Número CAS |
896298-83-2 |
Nombre del producto |
ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Fórmula molecular |
C24H20ClN5O4 |
Peso molecular |
477.91 |
Nombre IUPAC |
ethyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-3-34-19(31)14-29-22(32)20-21(27(2)24(29)33)26-23-28(20)13-18(15-7-5-4-6-8-15)30(23)17-11-9-16(25)10-12-17/h4-13H,3,14H2,1-2H3 |
Clave InChI |
QHNPWAUUBGJBLU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)

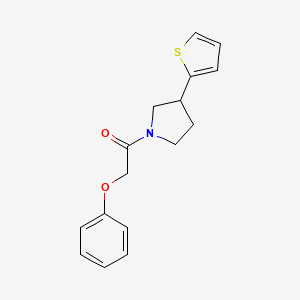

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)
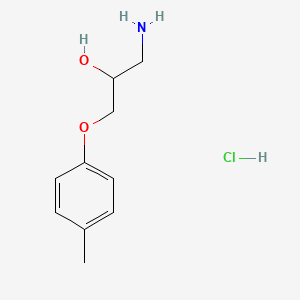
![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
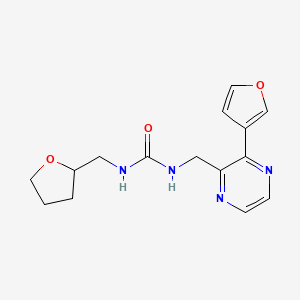
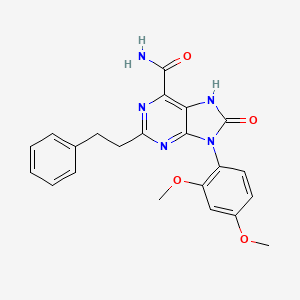
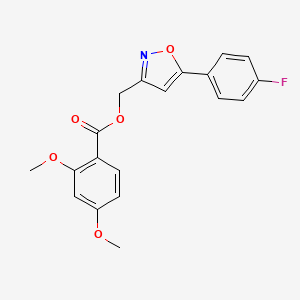
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)
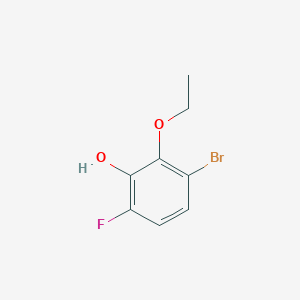
![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)